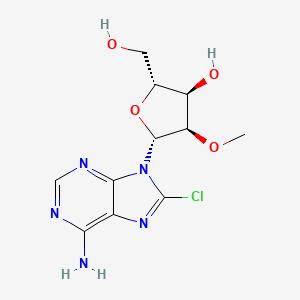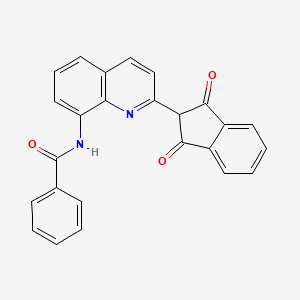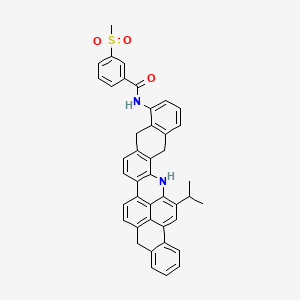![molecular formula C12H11N5 B12903634 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)- CAS No. 825630-38-4](/img/structure/B12903634.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, forming a heteropolycyclic structure.
Métodos De Preparación
The synthesis of N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations. These reactions often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods may utilize solvent- and catalyst-free synthesis under microwave-assisted conditions to enhance efficiency and yield .
Análisis De Reacciones Químicas
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the development of new drugs due to its potential therapeutic properties. In medicinal chemistry, it has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it has applications in the synthesis of other heterocyclic compounds and as a scaffold for drug discovery .
Mecanismo De Acción
The mechanism of action of N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). This interaction can lead to the inhibition of cell proliferation and other biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .
Comparación Con Compuestos Similares
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other imidazopyrazine derivatives and related heterocyclic compounds. Similar compounds include imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which also exhibit significant biological activities and are used in drug development .
Propiedades
Número CAS |
825630-38-4 |
|---|---|
Fórmula molecular |
C12H11N5 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
N-methyl-3-pyridin-4-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9-2-4-14-5-3-9/h2-8H,1H3,(H,13,15) |
Clave InChI |
QOYMJIAHAAMFBX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CN2C1=NC=C2C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)





![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)

![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)



